molecular formula C24H22FN3O3S2 B11500507 N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11500507
M. Wt: 483.6 g/mol
InChI Key: VWNUVVCNZSOZCE-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 4-methoxybenzaldehyde, and thiophene derivatives. The key steps may involve:

    Condensation Reactions: Formation of imines or Schiff bases.

    Cyclization: Formation of the imidazolidinone ring.

    Functional Group Modifications: Introduction of the fluorophenyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of acid or base catalysts to accelerate reactions.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

    Purification Techniques: Use of chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE
  • **N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE
  • **N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE lies in its specific structural features, such as the presence of fluorophenyl and methoxyphenyl groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H22FN3O3S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S2/c1-31-19-10-8-18(9-11-19)28-23(30)21(15-22(29)26-17-6-4-16(25)5-7-17)27(24(28)32)13-12-20-3-2-14-33-20/h2-11,14,21H,12-13,15H2,1H3,(H,26,29)

InChI Key

VWNUVVCNZSOZCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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